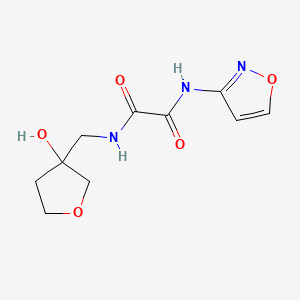

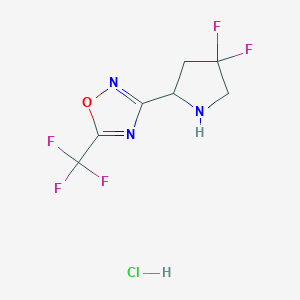

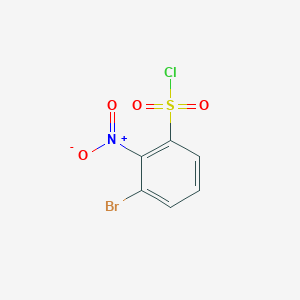

![molecular formula C11H13ClF3N B2453762 1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride CAS No. 29977-79-5](/img/structure/B2453762.png)

1-[2-(Trifluoromethyl)benzyl]cyclopropanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine : This study presents a synthesis method for trifluoromethyl)cyclopropanamine, crucial for the development of larger-scale production. The key step is converting a carboxy group into a trifluoromethyl group using sulfur tetrafluoride, enabling the preparation of significant quantities of the target product (Bezdudny et al., 2011).

Enantioselective Cobalt-Catalyzed Preparation of Trifluoromethyl-Substituted Cyclopropanes : This research explores the scarcity of methods for enantioselectively generating trifluoromethyl-substituted cyclopropanes. It introduces a cobalt-catalyzed process yielding these compounds with high stereochemical control, significant for drug discovery (Morandi et al., 2011).

Catalytic Trifluoromethylation of Aryl- and Vinylboronic Acids : This paper describes the trifluoromethylation of aryl- and vinylboronic acids using 2-cyclopropyl-1-(trifluoromethyl)benzo[b]thiophenium triflate. The method proceeds under mild conditions, highlighting a pathway for synthesizing various substrates (Arimori & Shibata, 2015).

Myoglobin-Catalyzed Synthesis of Trifluoromethyl-Substituted Cyclopropanes : This study reports on myoglobin-catalyzed reactions to efficiently synthesize trifluoromethyl-substituted cyclopropanes. This biocatalytic approach provides a stereoselective synthesis method valuable in medicinal chemistry (Tinoco et al., 2017).

Applications in Drug Discovery and Medicinal Chemistry

Cyclopropanamine Compounds and Their Use : This research focuses on cyclopropanamine compounds as potential therapeutic agents for conditions like schizophrenia and Alzheimer's disease. The study examines the inhibition of lysine-specific demethylase 1 (LSD1) by functionalized cyclopropanamine inhibitors (Blass, 2016).

Cytochrome P450-Catalyzed Oxidation Studies : This paper investigates the oxidation of N-benzyl-N-cyclopropylamine by cytochrome P450, providing insights into the metabolic fate and mechanisms involved. Such studies are crucial for understanding drug metabolism and potential interactions (Cerny & Hanzlik, 2006).

Propiedades

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-4-2-1-3-8(9)7-10(15)5-6-10;/h1-4H,5-7,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMCHXPUJFWCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

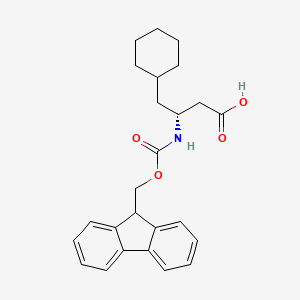

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)

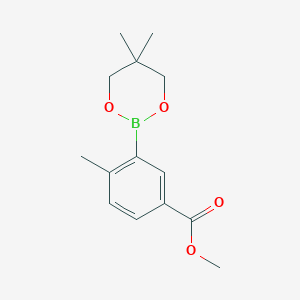

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2453699.png)

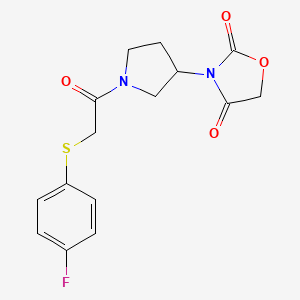

![2-hydroxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2453700.png)